

Validating the Safety and Toxicity Profile of Urolithin M5: A Comparative Guide

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Compound of Interest

Compound Name: Urolithin M5

Cat. No.: B15565226

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of **Urolithin M5**, a metabolite with demonstrated anti-influenza virus activity. Due to the limited availability of comprehensive safety data for **Urolithin M5**, this document focuses on the existing preclinical data and draws comparisons with the well-established antiviral drug, Oseltamivir, and a structurally related, more extensively studied compound, Urolithin A.

Executive Summary

Urolithin M5 is a pentahydroxy-urolithin that has shown efficacy in inhibiting influenza virus neuraminidase. In vitro and in vivo studies have demonstrated its potential as an antiviral agent. However, a comprehensive toxicological evaluation of **Urolithin M5** has not yet been published. This guide summarizes the currently available data for **Urolithin M5** and provides a comparative assessment against Oseltamivir and Urolithin A to offer a preliminary understanding of its safety profile.

In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the safety of a new compound. The available data for **Urolithin M5** is derived from studies on Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.

Table 1: Comparative In Vitro Cytotoxicity Data

Compound	Cell Line	Assay	Parameter	Value	Reference
Urolithin M5	MDCK	MTT	CC ₅₀	227.4 μM	[1]
Urolithin A	SW480, SW620, HCT 116	Cytotoxicity Assay	IC ₅₀	~50 μM	[2]
Oseltamivir Carboxylate	Not applicable	-	-	-	-

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of **Urolithin M5** was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

- **Cell Seeding:** MDCK cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Urolithin M5** for a defined period (e.g., 24-72 hours).
- **MTT Addition:** After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
- **Formazan Solubilization:** The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- **CC₅₀ Calculation:** The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Safety and Efficacy

The primary in vivo data for **Urolithin M5** comes from a mouse model of influenza virus infection. This study provides preliminary insights into the compound's safety at a therapeutically effective dose.

Table 2: Comparative In Vivo Data

Compound	Animal Model	Dosing Regimen	Observed Effects	Reference
Urolithin M5	BALB/c mice (PR8-infected)	200 mg/kg/day (oral) for 6 days	50% survival rate, improved lung edema, reduced lung viral titer and inflammatory cytokines.[1][3]	[1][3]
Oseltamivir	BALB/c mice (PR8-infected)	65 mg/kg/day (oral) for 6 days	Rebound in body weight, reduced lung pathology. [1][3]	[1][3]
Urolithin A	Rats	Up to 5% in diet for 90 days	No observed adverse effect level (NOAEL) at the highest dose tested (3451 mg/kg bw/day for males, 3826 mg/kg bw/day for females). No alterations in clinical parameters, blood chemistry, or hematology.[4]	[4]

Experimental Protocol: Influenza Virus Mouse Model

The in vivo efficacy and safety of **Urolithin M5** were evaluated in a BALB/c mouse model of influenza A virus (PR8 strain) infection.[1][5][6][7][8][9]

- Animal Acclimatization: Male BALB/c mice (e.g., 6-8 weeks old) are acclimatized to the laboratory conditions.

- Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the PR8 influenza virus.
- Treatment: Oral administration of **Urolithin M5** (200 mg/kg/day), Oseltamivir (65 mg/kg/day), or a vehicle control is initiated post-infection and continued for a specified duration (e.g., 6 days).
- Monitoring: Mice are monitored daily for body weight changes, survival rate, and clinical signs of illness.
- Endpoint Analysis: On a predetermined day post-infection (e.g., day 4), a subset of mice from each group is euthanized to collect lung tissues for virological and pathological analysis, including lung index (edema), viral load determination (e.g., plaque assay), and cytokine level measurements (e.g., ELISA for NF- κ B, TNF- α , IL-6).^[1]

Comparative Safety Profile of Alternatives

A comprehensive understanding of **Urolithin M5**'s safety requires comparison with established drugs and related compounds.

Oseltamivir

Oseltamivir is a widely used antiviral drug for the treatment and prophylaxis of influenza. Its safety profile is well-documented through extensive clinical use.

- Common Adverse Effects: The most frequently reported adverse reactions are nausea and vomiting.^{[10][11]} Other common side effects include headache and abdominal pain.^[10]
- Serious Adverse Events: Rare but serious adverse events have been reported, including serious skin/hypersensitivity reactions (e.g., Stevens-Johnson Syndrome, toxic epidermal necrolysis) and neuropsychiatric events, particularly in pediatric patients.^{[12][13]}
- Contraindications: Oseltamivir is contraindicated in patients with known serious hypersensitivity to the drug.^[12]

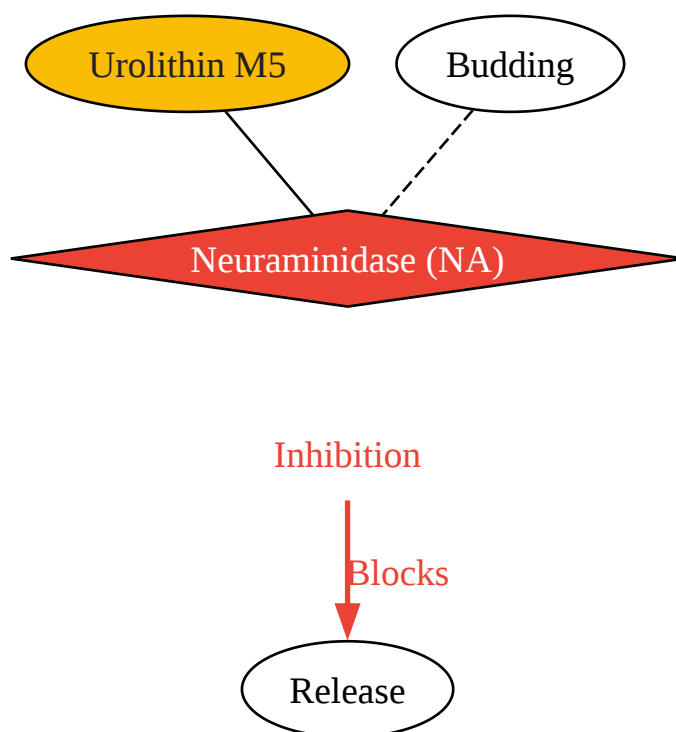
Urolithin A

Urolithin A is the most studied urolithin, and a significant body of preclinical and clinical safety data is available.

- **Genotoxicity:** A battery of genotoxicity assays has demonstrated that Urolithin A is not genotoxic.[4]
- **Repeated Dose Toxicity:** In 28-day and 90-day oral toxicity studies in rats, Urolithin A did not show any alterations in clinical parameters, blood chemistry, or hematology, and no target organs for toxicity were identified.[4] The No Observed Adverse Effect Level (NOAEL) was established at the highest dose tested, which was 5% of the diet.[4]
- **Clinical Safety:** A first-in-human clinical trial in healthy, sedentary elderly individuals showed that Urolithin A has a favorable safety profile when administered orally in single and multiple doses.[14] No serious or product-related non-serious adverse effects were reported.[14]

Signaling Pathways and Mechanism of Action

The primary mechanism of action identified for **Urolithin M5** in its anti-influenza activity is the inhibition of viral neuraminidase (NA).[1][3][15] NA is a crucial enzyme for the release of progeny virions from infected cells.



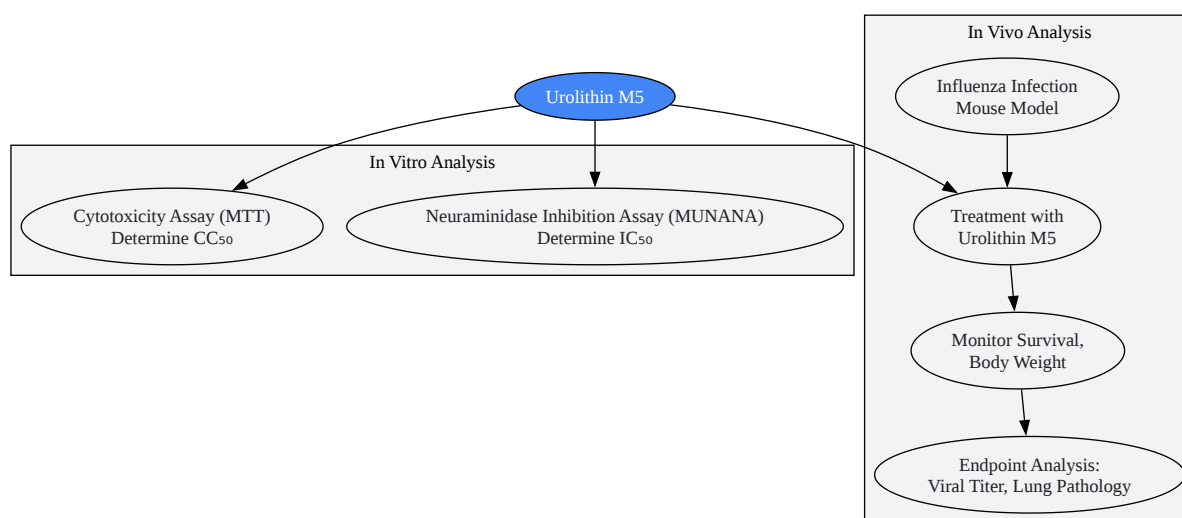
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Experimental Protocol: Neuraminidase Inhibition (MUNANA) Assay

The inhibitory effect of **Urolithin M5** on neuraminidase activity is quantified using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).^{[16][17][18][19]}

- **Virus Preparation:** Influenza virus stocks are diluted to an optimal concentration that yields a strong fluorescent signal.
- **Inhibitor Preparation:** Serial dilutions of **Urolithin M5** and a control inhibitor (e.g., Oseltamivir acid) are prepared.
- **Incubation:** The diluted virus is pre-incubated with the inhibitor dilutions to allow for binding to the neuraminidase enzyme.
- **Substrate Addition:** The MUNANA substrate is added to initiate the enzymatic reaction.
- **Reaction and Termination:** The reaction is allowed to proceed at 37°C, protected from light, and then terminated by adding a stop solution.
- **Fluorescence Measurement:** The fluorescence of the product, 4-methylumbelliferone, is measured using a microplate reader (Ex: ~365 nm, Em: ~450 nm).
- **IC₅₀ Calculation:** The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of neuraminidase inhibition against the inhibitor concentration.

While the primary identified mechanism for **Urolithin M5** is NA inhibition, other urolithins, such as Urolithin A, have been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, which are involved in processes like autophagy and mitochondrial function.^[20] Further research is needed to determine if **Urolithin M5** has similar off-target effects that could contribute to its overall biological activity and safety profile.



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Conclusion and Future Directions

The available data suggests that **Urolithin M5** is a promising anti-influenza agent with a favorable preliminary safety profile at its effective dose in a preclinical model. Its cytotoxicity in MDCK cells appears to be significantly lower than its effective inhibitory concentration against the influenza virus. The in vivo study in mice did not report any overt toxicity at a dose that provided a significant survival benefit.

However, it is crucial to emphasize that the current safety and toxicity data for **Urolithin M5** is very limited. To thoroughly validate its safety profile for potential drug development, a comprehensive set of toxicological studies is required, including:

- Genotoxicity assays: To assess the potential for DNA damage.
- Acute and repeated-dose toxicity studies: In rodent and non-rodent species to identify potential target organs and establish a No Observed Adverse Effect Level (NOAEL).
- Safety pharmacology studies: To evaluate effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
- ADME (Absorption, Distribution, Metabolism, and Excretion) studies: To understand the pharmacokinetic and metabolic profile of **Urolithin M5**.

By conducting these studies, a more complete and reliable safety and toxicity profile of **Urolithin M5** can be established, paving the way for its further development as a potential therapeutic agent.

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